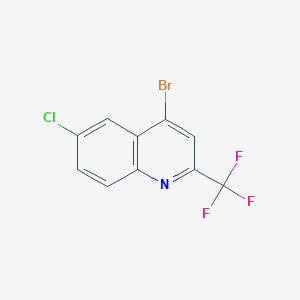

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-6-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOMWBSPFAUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615776 | |

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-32-6 | |

| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Trifluoromethylated Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline framework, as seen in 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a key strategy in modern medicinal chemistry.[4] The potent electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic resistance, lipophilicity, and binding affinity to target proteins.[5][6] This guide provides a comprehensive overview of the analytical methodologies and strategic rationale for the complete structure elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a compound of significant interest for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C10H4BrClF3N | [7][8] |

| CAS Number | 18706-32-6 | [7][9] |

| Molecular Weight | 310.50 g/mol | [9] |

| Monoisotopic Mass | 308.916779 Da | [7][8] |

A Multi-Technique Approach to Structure Verification

The unambiguous determination of the structure of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline necessitates a synergistic application of multiple analytical techniques. This approach ensures a self-validating system where data from each method corroborates the others, leading to a confident structural assignment.

Caption: NMR techniques for comprehensive structural analysis.

1H NMR Spectroscopy: Probing the Aromatic Protons

Experimental Protocol: 1H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted 1H NMR Spectrum (in CDCl3)

The aromatic region of the 1H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the quinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.3-8.5 | Singlet | - | No adjacent protons. Deshielded by the electronegative nitrogen and bromine atoms. |

| H-5 | ~7.9-8.1 | Doublet | ~2.0 (4J) | Meta-coupling to H-7. |

| H-7 | ~7.7-7.9 | Doublet of doublets | ~9.0 (3J), ~2.0 (4J) | Ortho-coupling to H-8 (if present) and meta-coupling to H-5. |

| H-8 | ~8.1-8.3 | Doublet | ~9.0 (3J) | Ortho-coupling to H-7. |

Note: The absence of a proton at positions 4 and 6 due to bromo and chloro substitution, respectively, simplifies the spectrum.

13C NMR Spectroscopy: Characterizing the Carbon Framework

Experimental Protocol: 13C NMR

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

Data Processing: Process the FID and reference the spectrum to the deuterated solvent signal.

Predicted 13C NMR Spectrum (in CDCl3)

The 13C NMR spectrum will provide information about all ten carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155-160 | Attached to nitrogen and the electron-withdrawing CF3 group. |

| C-3 | ~135-140 | Aromatic carbon. |

| C-4 | ~120-125 | Attached to bromine. |

| C-4a | ~125-130 | Bridgehead carbon. |

| C-5 | ~128-132 | Aromatic CH. |

| C-6 | ~130-135 | Attached to chlorine. |

| C-7 | ~125-130 | Aromatic CH. |

| C-8 | ~130-135 | Aromatic CH. |

| C-8a | ~145-150 | Bridgehead carbon attached to nitrogen. |

| CF3 | ~120-125 (quartet) | Carbon of the trifluoromethyl group, split by the three fluorine atoms (1JCF). |

19F NMR Spectroscopy: A Unique Signature of the Trifluoromethyl Group

19F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -CF3 group in a magnetically equivalent environment. [10][11] Experimental Protocol: 19F NMR

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Acquire a proton-decoupled 19F NMR spectrum. An external reference standard, such as CFCl3 (δ = 0 ppm), is typically used.

-

Data Processing: Process the FID and reference the spectrum.

Predicted 19F NMR Spectrum

A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF3 | -60 to -70 | Singlet | The chemical shift is characteristic of a CF3 group attached to an aromatic ring. [1][12] |

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional structure of the molecule, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

While experimental data for this specific molecule is not publicly available, the resulting crystal structure would definitively confirm the substitution pattern on the quinoline ring.

Conclusion

The structure elucidation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition and molecular weight. A suite of NMR experiments (1H, 13C, and 19F) provides the detailed connectivity of the molecular framework. Finally, single-crystal X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific rigor required in research and drug development.

References

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. Benchchem.

- 4-BROMO-6-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE. Echemi.

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. BLDpharm.

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine in drug discovery: Role, design and case studies.

- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

- Structural Elucidation of a New Puzzling Compound Emerged

- Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine deriv

- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry.

- 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N). PubChemLite.

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Quinoline and Isoquinoline: structure elucid

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 19F NMR Chemical Shift Table. Alfa Chemistry.

- Chemical structures of quinoline and isoquinoline heterocycles.

- Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation.

- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum. ChemicalBook.

- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

- 2-chloro-6-(trifluoromethyl)quinoline(78060-56-7) 1 h nmr. ChemicalBook.

- 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

- Organic Compounds Containing Halogen

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society.

- Mass spectrometry of halogen-containing organic compounds.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

- 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline. PubChem.

- 2-(Trifluoromethyl)quinoline. Sigma-Aldrich.

- 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline.

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. Sigma-Aldrich.

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. CHIRALEN.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 9. 18706-32-6|4-Bromo-6-chloro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS Number: 18706-32-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the chemical compound 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline , identified by the CAS number 18706-32-6 . In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a molecule's physical characteristics is fundamental. These properties not only confirm the identity and purity of a substance but also profoundly influence its behavior in biological systems and its suitability for various applications. This document is structured to deliver both established data and the rigorous experimental methodologies required to validate these properties, ensuring a foundation of scientific integrity for professionals in the field.

Chemical Identity and Structure

The initial and most critical step in the characterization of any chemical entity is the unambiguous confirmation of its structure. The compound with CAS number 18706-32-6 is identified as 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

The structural formula and key identifiers are presented below:

-

Molecular Formula: C₁₀H₄BrClF₃N

-

Molecular Weight: 310.50 g/mol

-

IUPAC Name: 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

-

SMILES String: FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)Cl)F

-

InChI Key: XBWOMWBSPFAUEL-UHFFFAOYSA-N

The structural integrity of this compound is paramount and is typically confirmed through a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides a detailed map of the hydrogen and carbon framework of the molecule, confirming the precise arrangement of substituents on the quinoline core.[1][2][3][4][5]

Workflow for Structural Elucidation

The logical flow for confirming the structure of a synthesized batch of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is outlined below. This process ensures that all subsequent physical property measurements are performed on a well-characterized and pure sample.

Caption: Workflow for the synthesis, purification, and analytical confirmation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

Tabulated Physical Properties

The following table summarizes the available physical property data for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. It is critical to note that while some data is sourced from chemical suppliers, much of it is predicted through computational models and has not been experimentally verified in peer-reviewed literature. Therefore, the experimental protocols provided in the subsequent sections are essential for any research or development application.

| Physical Property | Value | Data Type | Source |

| Appearance | Solid | Experimental | |

| Molecular Weight | 310.50 g/mol | Calculated | |

| Melting Point | Not available | - | - |

| Boiling Point | 303.4 ± 37.0 °C at 760 mmHg | Predicted | [6] |

| Density | 1.7 ± 0.1 g/cm³ | Predicted | [6] |

| Solubility | Not available | - | - |

| pKa | Not available | - | - |

| Flash Point | 137.3 ± 26.5 °C | Predicted | [6] |

| Refractive Index | 1.584 | Predicted | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | Recommendation | - |

Experimental Methodologies for Physical Property Determination

The trustworthiness of any physical property data hinges on the robustness of the methodology used for its determination. The following sections detail standard, field-proven protocols for measuring the key physical properties of a solid compound like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Principle: The sample is heated at a controlled rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8]

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[9][10]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[10]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Causality and Self-Validation: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8] The protocol is self-validating by repeating the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility

Solubility is a key physicochemical parameter, particularly in drug development, as it directly impacts bioavailability. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[11][12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Experimental Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[11]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. This is typically achieved by filtration (using a syringe filter compatible with the solvent) or high-speed centrifugation.[13]

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, which contains a basic nitrogen atom in the quinoline ring, determining the pKa of its conjugate acid is vital for predicting its ionization state at physiological pH. Potentiometric titration is a highly accurate and widely used method for pKa determination.[15][16]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically at the half-equivalence point.[17]

Experimental Protocol: Potentiometric Titration

-

System Calibration:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in a suitable solvent. Since the compound may have low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. If a co-solvent is used, the apparent pKa will be determined, and extrapolation methods may be required to estimate the aqueous pKa.[18]

-

The final concentration should be sufficient for accurate detection, typically around 1-10 mM.

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Since the quinoline nitrogen is basic, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Identify the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[17]

-

Trustworthiness through Causality: The use of a calibrated pH meter and standardized titrant ensures the accuracy of the fundamental measurements. Maintaining a constant temperature is crucial as acid-base equilibria are temperature-dependent. The analysis of the titration curve's inflection point provides a robust, mathematically defined method for determining the pKa.[15][16]

Purity Assessment by HPLC

While melting point provides an indication of purity, High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of a compound and identifying any impurities.

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector measures the components as they elute from the column, producing a chromatogram.

Experimental Protocol: Reverse-Phase HPLC

-

Method Development:

-

Column Selection: A C18 column is a common starting point for quinoline derivatives.[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution (where the mobile phase composition is changed over time) is often necessary to resolve all components.

-

Detection: A Diode Array Detector (DAD) or UV detector is commonly used. The wavelength should be set to the absorbance maximum of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline to ensure high sensitivity.

-

-

Analysis:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Inject the solution into the equilibrated HPLC system.

-

Record the chromatogram.

-

-

Purity Calculation:

-

The purity is typically calculated using the area percent method. The area of the main peak corresponding to the compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Caveat: This method assumes that all components (the main compound and all impurities) have the same response factor at the chosen wavelength. For a more accurate purity assessment, especially for regulatory purposes, a reference standard of known purity is required, and the relative response factors of impurities should be determined.

-

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link].

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].

-

Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health. Available from: [Link].

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link].

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link].

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link].

-

PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link].

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link].

-

Wired Chemist. Determination of Melting Point. Available from: [Link].

-

ChemSafety PRO. 4-BROMO-6-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE (CAS No. 18706-32-6) SDS. Available from: [Link].

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link].

-

University of Calgary. Melting point determination. Available from: [Link].

-

Trinh Thi Huan, et al. "SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY." HETEROCYCLES, vol. 104, no. 2, 2022. Available from: [Link].

-

University of Anbar. Experiment 1: Melting Point. Available from: [Link].

-

UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link].

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link].

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Available from: [Link].

-

IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. 2020. Available from: [Link].

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. echemi.com [echemi.com]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Abstract: This document provides a comprehensive technical overview of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. As a trifluoromethylated heterocyclic compound, it possesses unique electronic properties that make it a valuable building block in synthetic organic chemistry. This guide consolidates critical data on its physicochemical properties, spectroscopic profile, reactivity, and potential applications, offering field-proven insights for researchers, chemists, and drug development professionals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Core Physicochemical and Structural Characteristics

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a solid, poly-functionalized aromatic compound. Its structure is defined by a quinoline core substituted with a bromine atom at the 4-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position. These substitutions create a molecule with distinct reactive sites and a high potential for derivatization.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₄BrClF₃N | [1] |

| Molecular Weight | 310.50 g/mol | |

| CAS Number | 18706-32-6 | [1][2] |

| Physical Form | Solid | |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 303.4 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 137.3 ± 26.5 °C | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| XLogP3 (Predicted) | 4.4 | [3] |

| InChI Key | XBWOMWBSPFAUEL-UHFFFAOYSA-N | [3] |

| SMILES String | FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)Cl)F |

Spectroscopic Profile: A Structural Verification Workflow

While specific analytical data for this exact compound is not publicly collected by all vendors, its structure allows for the prediction of a distinct spectroscopic fingerprint. A rigorous characterization workflow is essential for confirming identity and purity.

Caption: A standard workflow for the structural verification and purity assessment of the title compound.

-

Mass Spectrometry (MS): The primary analytical technique to confirm the molecular weight. The presence of bromine and chlorine atoms will produce a characteristic isotopic pattern, which is a crucial validation point. Predicted collision cross-section (CCS) values for various adducts can further aid identification.[3]

-

¹⁹F NMR Spectroscopy: This is a definitive method for confirming the trifluoromethyl group. A sharp singlet is expected, with a chemical shift typically observed around -62 ppm for similar quinoline structures.[4][5]

-

¹H NMR Spectroscopy: The aromatic region will show signals corresponding to the four protons on the quinoline core. The specific splitting patterns and coupling constants will be dictated by their positions relative to the substituents and the ring nitrogen.

-

¹³C NMR Spectroscopy: The spectrum will display ten distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to C-F coupling, a signature feature in these molecules.[4][5]

Synthesis and Chemical Reactivity

The strategic placement of three distinct functional groups (CF₃, Br, Cl) on the quinoline scaffold makes this molecule a versatile intermediate.

Plausible Synthetic Pathway

Caption: A generalized synthetic scheme for forming the substituted quinoline core.

This approach leverages common starting materials and reactions, such as the cyclization of an aniline with a β-ketoester followed by halogenation to install the bromo and chloro groups.[6]

Core Reactivity Insights

The reactivity of this molecule is dictated by its electronic landscape:

-

C4-Bromo Position: The bromine atom at the 4-position is the most labile site for nucleophilic aromatic substitution (SₙAr) and for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen.

-

C6-Chloro Position: The chlorine at the 6-position is less reactive than the C4-bromo group in typical cross-coupling reactions but can be functionalized under more forcing conditions. This differential reactivity allows for sequential, site-selective modifications.

-

Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group. It significantly influences the electron density of the quinoline ring, increasing its electrophilicity and modulating the pKa of the ring nitrogen. This group is generally stable and serves to enhance the metabolic stability and binding affinity of derivative compounds in biological systems.[7]

Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs for indications including cancer, malaria, and bacterial infections.[8][9][10] The introduction of halogens and a trifluoromethyl group into this core structure provides a powerful strategy for modulating biological activity.

-

Scaffold for Kinase Inhibitors: The quinoline core is a common feature in kinase inhibitors. The C4 position can be functionalized with various groups to target the hinge-binding region of protein kinases.

-

Antimicrobial and Antiparasitic Agents: Halogenated quinolines have a long history as antimalarial and antibacterial agents.[9] The chloro-substituent, in particular, has been shown to enhance the activity of certain compounds.[9]

-

Materials Science: The unique electronic and photophysical properties of trifluoromethylated quinolines make them candidates for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[7]

Safety, Handling, and Storage

Proper handling of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is critical. It is classified as acutely toxic if swallowed.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. H413: May cause long lasting harmful effects to aquatic life. | |

| Precautionary Statements | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. |

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[2][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The recommended storage class is 6.1C for combustible, acute toxic compounds.

-

First-Aid Measures:

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, field-standard method for the functionalization of the C4-bromo position, demonstrating the utility of the compound as a synthetic intermediate.

Objective: To synthesize 4-(4-methoxyphenyl)-6-chloro-2-(trifluoromethyl)quinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (e.g., 310 mg, 1.0 mmol).

-

Reagent Addition: Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Causality: The aqueous/organic solvent mixture is essential for dissolving both the organic substrate and the inorganic base, facilitating the catalytic cycle.

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the structure of the purified product using the spectroscopic methods outlined in Section 2.

Conclusion

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline stands out as a highly functionalized and synthetically versatile chemical intermediate. Its distinct reactive sites at the C4 and C6 positions, combined with the modulating effects of the trifluoromethyl group, make it an attractive starting material for the synthesis of complex molecules. For professionals in drug discovery and materials science, this compound offers a robust platform for developing novel agents with tailored electronic, biological, and photophysical properties. Adherence to strict safety protocols is mandatory when handling this potent chemical.

References

-

Sigma-Aldrich. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

-

Chemblink. 4-BROMO-6-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE (CAS No. 18706-32-6) SDS.

-

Echemi. 4-BROMO-6-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE.

-

Fisher Scientific. SAFETY DATA SHEET - 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline.

-

Benchchem. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.

-

Echemi. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheets.

-

PubChem Lite. 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N).

-

BLDpharm. 18706-32-6|4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

-

Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-4-chloroquinoline.

-

Matrix Scientific. 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline.

-

ChemicalBook. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE.

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

-

CHIRALEN. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

-

Mushtaq, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

-

Wang, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central.

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. download.atlantis-press.com [download.atlantis-press.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to Investigating the Biological Potential of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Its versatile bicyclic aromatic structure allows for extensive functionalization, leading to a diverse array of biological activities.[4] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The introduction of halogen atoms and a trifluoromethyl group, as seen in 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its therapeutic potential.[7] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of the novel compound, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

Rationale for Investigation: In-Silico and Analog-Based Postulates

While direct biological data for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is not extensively available in the public domain, its structural features suggest a high probability of significant biological activity based on the well-established pharmacology of its analogs.

Postulated Anticancer Activity

The quinoline scaffold is prevalent in numerous anticancer agents.[1][2][3][8][9][10][11] The mechanisms of action for anticancer quinolines are diverse and include:

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases such as EGFR, VEGFR, and c-Met, which are crucial for cancer cell proliferation and angiogenesis.[1][8][9][12]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring can intercalate into DNA, disrupting replication and transcription. Some derivatives also inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[1][9]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle at various phases, thereby preventing tumor growth.[1][2][12][13]

The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl on the quinoline ring of the target compound is expected to enhance its interaction with biological targets and potentiate its anticancer effects.

Postulated Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against bacteria and fungi.[14][15][16][17][18] Potential mechanisms include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics.

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the integrity of the microbial cell wall.[15]

-

Inhibition of Key Metabolic Enzymes: Quinoline compounds can inhibit essential enzymes required for microbial survival.[15]

The halogenation pattern of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline may confer potent activity against a range of pathogens, including drug-resistant strains.[14]

Postulated Anti-inflammatory Activity

Several quinoline-based molecules have been developed as anti-inflammatory agents.[5][6][19][20][21] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are central to the production of prostaglandins and leukotrienes, which are key inflammatory molecules.[5][19][22]

-

Modulation of Pro-inflammatory Cytokine Production: Quinoline derivatives can suppress the production of cytokines like TNF-α and interleukins.[5][19]

Proposed Research Workflow: A Roadmap to Biological Characterization

A systematic approach is essential to comprehensively evaluate the biological potential of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: Proposed research workflow for the biological evaluation of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments proposed in the research workflow.

Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Protocol:

-

Starting Material: Acetanilide.

-

React acetanilide with a Vilsmeier-Haack reagent (e.g., DMF + POCl3) to yield 2-chloro-3-formyl quinoline intermediates.[6]

-

Introduce the bromo and trifluoromethyl functionalities through appropriate precursors and reaction conditions. The specific steps would need to be optimized based on the reactivity of the intermediates.

-

Purify the final product using column chromatography and characterize it using NMR, mass spectrometry, and elemental analysis.

In-vitro Anticancer Activity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.[13][23]

-

Compound Treatment: Prepare serial dilutions of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.[24][25]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[24]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[13][23]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.[24]

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[24]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound for 24 hours.

-

Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[24]

-

Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[24]

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Caption: Workflow for in-vitro anticancer activity assessment.

In-vitro Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity equivalent to a 0.5 McFarland standard.[26][27]

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[26]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]

In-vitro Anti-inflammatory Assays

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin or egg albumin).[28][29][30]

-

Induction of Denaturation: Induce protein denaturation by heating the mixture.[28][29]

-

Measurement: Measure the turbidity of the solution spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.[28][30]

-

Calculation: Calculate the percentage inhibition of protein denaturation.

This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[30]

Protocol:

-

HRBC Suspension: Prepare a suspension of human red blood cells.

-

Treatment: Incubate the HRBC suspension with the test compound at various concentrations.

-

Induction of Hemolysis: Induce hemolysis by subjecting the cells to hypotonic stress or heat.

-

Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.

-

Calculation: Calculate the percentage of membrane stabilization.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: Hypothetical In-vitro Cytotoxicity Data for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | e.g., 5.2 |

| A549 | Lung Carcinoma | e.g., 8.9 |

| HCT116 | Colorectal Carcinoma | e.g., 3.5 |

| PC-3 | Prostate Adenocarcinoma | e.g., 12.1 |

Table 2: Hypothetical Antimicrobial Activity of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

| Microorganism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | e.g., 4 |

| Escherichia coli | Gram-negative | e.g., 16 |

| Candida albicans | Fungal | e.g., 8 |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for investigating the biological potential of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline. The proposed workflows and protocols are grounded in established methodologies and the known activities of structurally related quinoline compounds. Positive results from these initial in-vitro studies would warrant further investigation into the specific molecular targets and mechanisms of action, followed by structure-activity relationship (SAR) studies to optimize the lead compound. Ultimately, promising candidates would progress to in-vivo efficacy and pharmacokinetic studies, paving the way for potential new therapeutic agents in the fields of oncology, infectious diseases, or inflammatory disorders. The halogenated quinoline scaffold remains a rich area for drug discovery, and a systematic evaluation of novel derivatives like the one discussed herein is a critical step in unlocking their therapeutic potential.

References

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Al-Ostath, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(55), 33261-33286. [Link]

-

Li, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. [Link]

-

Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

- Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7385-7402. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Current Medicinal Chemistry. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Advances, 12(44), 28455-28475. [Link]

-

An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect. Retrieved January 13, 2026, from [Link]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2021). Molecules, 26(15), 4484. [Link]

-

The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2023). Polycyclic Aromatic Compounds, 43(5), 4165-4190. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2021). Infectious Disorders Drug Targets, 21(4), 629-641. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). ResearchGate. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(15), 7385-7402. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(18), 5649. [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 291-301. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 13, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 13, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 13, 2026, from [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications, 17. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 13, 2026, from [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Medicines, 5(4), 123. [Link]

-

The halogenated 8 hydroxyquinolines. (2025). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14617-14627. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). Molecules, 29(13), 3183. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2022). Molecules, 27(19), 6605. [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics, 34(23), 5557-5567. [Link]

-

Pharmacokinetic disposition of quinolones in human body fluids and tissues. (1991). Journal of Antimicrobial Chemotherapy, 28 Suppl C, 87-97. [Link]

-

Quinolone pharmacokinetics and metabolism. (1988). Journal of Antimicrobial Chemotherapy, 22 Suppl C, 79-85. [Link]

-

Pharmacokinetics of quinolones: newer aspects. (1991). Reviews of Infectious Diseases, 13 Suppl 3, S193-S197. [Link]

-

4-bromo-6-chloro-2-(trifluoromethyl)quinoline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Biological activities of quinoline derivatives. (2011). Arabian Journal of Chemistry, 4(2), 155-175. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 13, 2026, from [Link]

-

Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15(35), 24867-24883. [Link]

Sources

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. ijmphs.com [ijmphs.com]

- 10. researchgate.net [researchgate.net]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apjhs.com [apjhs.com]

- 19. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journalajrb.com [journalajrb.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pdb.apec.org [pdb.apec.org]

- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. bbrc.in [bbrc.in]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated and Halogenated Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] Similarly, the presence and position of halogen atoms like chlorine and bromine provide crucial handles for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[6][7] The target molecule, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, is a highly functionalized scaffold with significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed exploration of plausible retrosynthetic strategies for its construction, grounded in established synthetic methodologies and expert analysis.

Retrosynthetic Strategy I: Late-Stage Halogenation Approach

This primary strategy focuses on the initial construction of a substituted quinoline core, followed by the sequential introduction of the halogen atoms. This approach allows for the synthesis of a common intermediate that can be diversified, a key advantage in medicinal chemistry for structure-activity relationship (SAR) studies.

Logical Framework for Retrosynthesis I

Caption: Retrosynthetic disconnection of the target molecule via a late-stage halogenation strategy.

Forward Synthesis and Mechanistic Rationale

Step 1: Synthesis of 4-Hydroxy-6-chloro-2-(trifluoromethyl)quinoline

The cornerstone of this approach is the Conrad-Limpach synthesis, a reliable method for constructing 4-hydroxyquinolines.[8][9] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

-

Reaction: 2-Amino-4-chlorobenzotrifluoride is reacted with ethyl 4,4,4-trifluoroacetoacetate. The initial condensation forms an enamine intermediate, which upon heating in a high-boiling solvent, undergoes thermal cyclization to yield 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline.[8] The choice of a high-boiling solvent like Dowtherm A is critical for achieving the necessary temperature for the cyclization to proceed efficiently.[8]

| Parameter | Value | Reference |

| Starting Material 1 | 2-Amino-4-chlorobenzotrifluoride | [10] |

| Starting Material 2 | Ethyl 4,4,4-trifluoroacetoacetate | [8] |

| Solvent | Dowtherm A or Diphenyl ether | [8] |

| Temperature | ~250 °C | [8] |

| Key Transformation | Conrad-Limpach Cyclization | [8][9] |

Step 2: Conversion to 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

The 4-hydroxyquinoline intermediate is then converted to the final product via a halogenation reaction. A common method for this transformation is the use of phosphorus oxybromide (POBr₃).[11]

-

Reaction: Treatment of 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline with POBr₃ replaces the hydroxyl group with a bromine atom. This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-chloro-2-(trifluoromethyl)quinoline

-

To a solution of 2-amino-4-chlorobenzotrifluoride (1.0 eq) in a high-boiling solvent such as Dowtherm A, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

-

Heat the mixture to approximately 140 °C and maintain for 2 hours to facilitate the initial condensation.

-

Increase the temperature to 250 °C and maintain for 1 hour to effect cyclization.

-

Cool the reaction mixture and pour it into a large volume of hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the crude product.

-

Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline.[8]

Protocol 2: Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

-

In a flask equipped with a reflux condenser, cautiously add phosphorus oxybromide (POBr₃) (3.0 eq) to 4-hydroxy-6-chloro-2-(trifluoromethyl)quinoline (1.0 eq).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-6-chloro-2-(trifluoromethyl)quinoline.[11]

Retrosynthetic Strategy II: Convergent Friedländer Annulation

This alternative approach employs a Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13][14] This strategy is convergent, building the quinoline ring with the desired substituents in a single annulation step.

Logical Framework for Retrosynthesis II

Caption: A convergent retrosynthetic approach utilizing the Friedländer annulation.

Forward Synthesis and Mechanistic Rationale

The Friedländer synthesis offers a direct route to polysubstituted quinolines.[13][15] In this proposed pathway, a suitably substituted 2-aminoaryl ketone reacts with a trifluoromethyl ketone.

-

Reaction: 2-Amino-5-chlorobenzotrifluoride can be acylated and brominated to form a hypothetical 2-amino-5-chloro-α-bromoacetophenone intermediate. However, a more direct approach would be the reaction of 2-amino-5-chlorobenzotrifluoride with a trifluoromethyl β-dicarbonyl compound or its equivalent. A plausible reaction would involve 2-amino-4-chlorobenzotrifluoride and a trifluoromethylated β-ketoester or diketone under acid or base catalysis.[12][13] The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring.[13]

Experimental Protocols

Protocol 3: Friedländer Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

-

In a reaction vessel, combine 2-amino-4-chlorobenzotrifluoride (1.0 eq) and ethyl 4-bromo-4,4-difluoroacetoacetate (1.2 eq).

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).[12]

-

Heat the reaction mixture in a suitable solvent, such as toluene or ethanol, under reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate 4-bromo-6-chloro-2-(trifluoromethyl)quinoline.

Retrosynthetic Strategy III: Combes Synthesis Approach

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][16][17] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.

Logical Framework for Retrosynthesis III

Caption: Retrosynthetic analysis based on the Combes quinoline synthesis.

Forward Synthesis and Mechanistic Rationale

This strategy relies on the reaction of a dihalogenated aniline with a trifluoromethylated β-diketone.

-

Reaction: 4-Chloro-2-bromoaniline is reacted with 1,1,1-trifluoroacetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA).[16] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution (the annulation step), followed by dehydration to yield the quinoline product.[16] The regioselectivity of the cyclization is a critical consideration in this synthesis.

Experimental Protocols

Protocol 4: Combes Synthesis of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

-

Carefully add 4-chloro-2-bromoaniline (1.0 eq) to an excess of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

To this solution, add 1,1,1-trifluoroacetylacetone (1.1 eq) dropwise, maintaining the low temperature.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-120 °C for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated ammonium hydroxide to neutralize the acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 4-bromo-6-chloro-2-(trifluoromethyl)quinoline.

Conclusion

The retrosynthetic analysis of 4-bromo-6-chloro-2-(trifluoromethyl)quinoline reveals several viable synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for analog synthesis. The late-stage halogenation approach (Strategy I) offers flexibility for diversification, while the convergent Friedländer and Combes syntheses (Strategies II and III) provide more direct access to the target molecule. Each strategy is supported by well-established named reactions in heterocyclic chemistry, providing a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Recent advances in the synthesis of quinolines: a review. RSC Advances.

-

Recent Progress in the Synthesis of Quinolines. PubMed.

-

A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

-

Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm.

-

Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate.

-

Friedländer Quinoline Synthesis. Alfa Chemistry.

-

Combes quinoline synthesis. Wikipedia.

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH.

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).

-

Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

-

Friedländer synthesis. Wikipedia.

-

Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.

-

Friedländer Synthesis. J&K Scientific LLC.

-

Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. ResearchGate.

-

4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. chemicalbook.

-

The Friedländer Synthesis of Quinolines. ResearchGate.

-

Sandmeyer reaction. Wikipedia.

-

(a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

-

Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.

-

Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. ACS Publications.

-

Method for synthesizing 2-amido-5-chlorobenzotrifluoride. Google Patents.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. Sci-Hub.

-

2-Amino-4-chlorobenzotrifluoride. ChemScene.

-

Scaffold hopping by net photochemical carbon deletion of azaarenes. PubMed Central.

-

Combe's synthesis of quinoline || detailed mechanism. YouTube.

-

Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

-

Functionality elaboration of 4-bromo-quinolines. ResearchGate.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate.

-

Synthesis of 2-amino-3-chlorobenzotrifluoride. PrepChem.com.

-